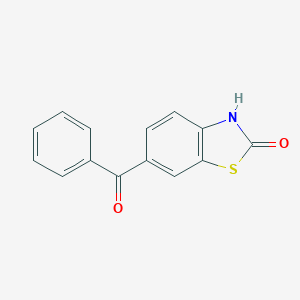

6-Benzoylbenzothiazolin-2-one

Vue d'ensemble

Description

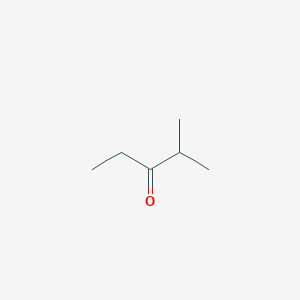

6-Benzoylbenzothiazolin-2-one, also known as BBOT, is a chemical compound that belongs to the class of thiazolinone derivatives. It is widely used in scientific research as a fluorescent whitening agent, a catalyst, and a reagent. BBOT has also found applications in the field of biochemistry and physiology due to its unique properties.

Mécanisme D'action

6-Benzoylbenzothiazolin-2-one acts as a fluorescent probe by binding to proteins and other biomolecules, causing them to emit light at a specific wavelength. This property allows researchers to study the structure and function of proteins and other biomolecules in real-time.

Effets Biochimiques Et Physiologiques

6-Benzoylbenzothiazolin-2-one has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. It has been used to study the effects of various drugs and chemicals on protein structure and function. 6-Benzoylbenzothiazolin-2-one has also been used to study the binding properties of proteins and other biomolecules.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-Benzoylbenzothiazolin-2-one in laboratory experiments include its low toxicity profile, high sensitivity, and specificity. However, 6-Benzoylbenzothiazolin-2-one has some limitations, including its limited solubility in water and its sensitivity to pH changes.

Orientations Futures

There are several future directions for research involving 6-Benzoylbenzothiazolin-2-one. One area of interest is the development of new fluorescent probes based on 6-Benzoylbenzothiazolin-2-one that have improved properties, such as increased sensitivity and specificity. Another area of interest is the use of 6-Benzoylbenzothiazolin-2-one in the development of new diagnostic tools for detecting diseases and disorders. Additionally, 6-Benzoylbenzothiazolin-2-one could be used in the development of new drugs and therapies for various diseases and disorders.

Méthodes De Synthèse

6-Benzoylbenzothiazolin-2-one can be synthesized through a two-step process involving the reaction of o-aminothiophenol with benzoyl chloride in the presence of a base, followed by oxidation using hydrogen peroxide. The resulting product is then purified using recrystallization.

Applications De Recherche Scientifique

6-Benzoylbenzothiazolin-2-one is widely used as a fluorescent whitening agent in the textile industry to improve the brightness and whiteness of fabrics. It is also used as a catalyst in organic synthesis reactions and as a reagent in analytical chemistry. 6-Benzoylbenzothiazolin-2-one has also been used in the field of biochemistry and physiology as a fluorescent probe to study protein structure and function.

Propriétés

IUPAC Name |

6-benzoyl-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYHRYBZGHHJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157931 | |

| Record name | 6-Benzoylbenzothiazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzoylbenzothiazolin-2-one | |

CAS RN |

133044-31-2 | |

| Record name | 6-Benzoylbenzothiazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133044312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzoylbenzothiazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)